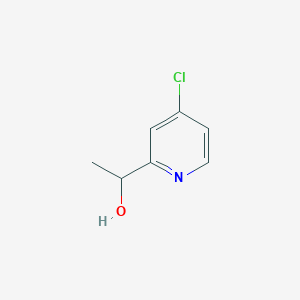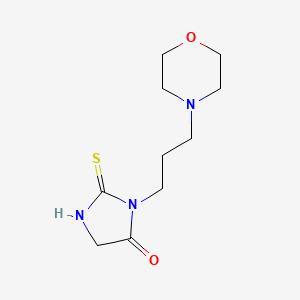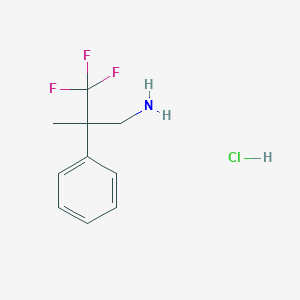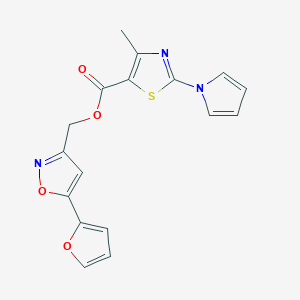![molecular formula C24H22N2O4S2 B2657910 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941884-15-7](/img/structure/B2657910.png)
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” is a chemical compound . It is related to a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compound was evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The compound's related derivatives, such as zinc phthalocyanine substituted with benzenesulfonamide derivative groups, have been synthesized and characterized for applications in photodynamic therapy. These derivatives exhibit useful properties as photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimalarial and Antiviral Activity
Research on N-(phenylsulfonyl)acetamide derivatives has shown that they can react with nitrogen nucleophiles to produce compounds with in vitro antimalarial activity. These derivatives have also been investigated for their ADMET properties and theoretical calculations to explore their potential as COVID-19 drugs through computational calculations and molecular docking studies, revealing their potential in treating various diseases beyond their antimalarial capabilities (Fahim & Ismael, 2021).
Antitumor Activity
A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized and evaluated for their antitumor activity against various human tumor cell lines, identifying compounds with considerable anticancer activity against specific cancer cell lines. This research highlights the potential of benzothiazole derivatives in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Ligand Synthesis for Metal Complexation
The synthesis of compartmental ligands derived from acetazolamide and their complexation with metals such as cobalt(III) has been explored. These ligands and complexes are of interest for their structural and potential catalytic or therapeutic properties, illustrating the versatility of such compounds in creating complex structures with potential applications in chemistry and biology (Crane et al., 2004).
VEGF-A Inhibition for Antiproliferative Effects
The synthesis and evaluation of novel benzophenone-thiazole derivatives as potent VEGF-A inhibitors have been investigated, showing promising antiproliferative effects through translational VEGF-A inhibition. Such compounds hold potential for cancer therapy by inhibiting pathways critical for tumor growth and proliferation (Prashanth et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-30-19-10-13-22-21(15-19)25-24(31-22)26(16-18-6-4-3-5-7-18)23(27)14-17-8-11-20(12-9-17)32(2,28)29/h3-13,15H,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUGEEWLRNJIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2657827.png)
![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)
![4-[1-(2-Cyclopropylpyridine-4-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2657829.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2657832.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)propanoic acid](/img/structure/B2657833.png)

![Bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride](/img/structure/B2657835.png)
![1-(3,4-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2657837.png)
![3-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2657839.png)
![3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B2657840.png)



